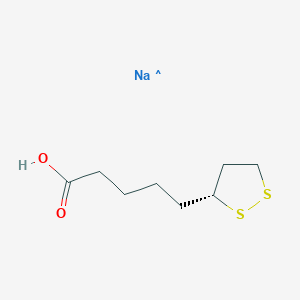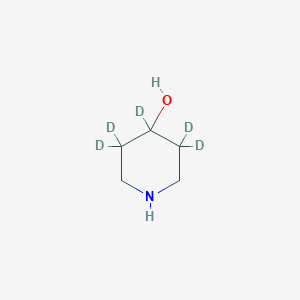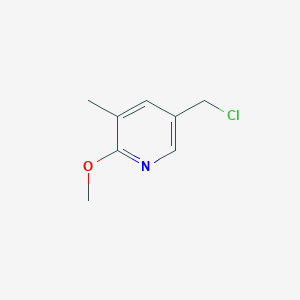
2-broMo-3-oxo-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-oxo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H7BrO3 It is a brominated derivative of phenylpyruvic acid and is characterized by the presence of a bromine atom at the second carbon and a keto group at the third carbon of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-oxo-3-phenylpropanoic acid can be achieved through the bromination of phenylpyruvic acid. One common method involves the reaction of phenylpyruvic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds via the electrophilic addition of bromine to the double bond of phenylpyruvic acid, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of bromine as a reagent requires careful handling and appropriate safety measures due to its highly reactive and corrosive nature.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-oxo-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-bromo-3-hydroxy-3-phenylpropanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Applications De Recherche Scientifique
2-Bromo-3-oxo-3-phenylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-3-oxo-3-phenylpropanoic acid involves its interaction with various molecular targets and pathways. The bromine atom and keto group confer reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Phenylpyruvic Acid: The parent compound, lacking the bromine atom.
2-Bromo-3-phenylpropanoic Acid: Similar structure but without the keto group.
3-Bromo-3-phenylpropanoic Acid: Bromine atom at a different position.
Uniqueness: 2-Bromo-3-oxo-3-phenylpropanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
132089-31-7 |
|---|---|
Formule moléculaire |
C9H7BrO3 |
Poids moléculaire |
243.05408 |
Synonymes |
2-broMo-3-oxo-3-phenylpropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-METHYL-2-[3-(1-METHYL-4-PIPERIDINYL)-1H-INDOL-5-YL]ETHENESULFONAMIDE](/img/structure/B1149112.png)

